4-Ethylpyridin-2-amine
Overview
Description
Synthesis Analysis
4-Ethylpyridin-2-amine and its derivatives can be synthesized through multiple methods, including solventless conditions and microwave irradiation. For instance, novel synthesis pathways have been developed for 4-substituted-3-cyano-2-aminopyridines using enaminonitriles and primary amines under solvent-free conditions, demonstrating the versatility and adaptability of synthesis methods for pyridine derivatives (Villemin, Belhadj, Cheikh, Choukchou-Braham, Bar, & Lohier, 2013).
Molecular Structure Analysis
The molecular structure of 4-Ethylpyridin-2-amine derivatives can be intricately determined through crystallography and NMR spectroscopy. Studies on similar pyridine derivatives have revealed detailed insights into their crystal structures, exhibiting molecular chains and zigzag tapes, which contribute to understanding the molecular interactions and potential applications of these compounds (Zaman, Tomura, & Yamashita, 1999).
Chemical Reactions and Properties
4-Ethylpyridin-2-amine exhibits unique chemical behaviors due to its structure, such as forming N-alkylpyridinium salts upon reaction with methylamine or ethylamine. This reactivity highlights its potential as a weak nucleophilic base in organic syntheses, offering a route to explore novel chemical reactions and syntheses strategies (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).
Physical Properties Analysis
The physical properties of 4-Ethylpyridin-2-amine derivatives, such as solubility, melting point, and crystallinity, can significantly affect their application in material science and pharmaceuticals. The polymorphic nature of N-phenylpyridin-4-amine, for example, offers insights into the stability and solubility of similar compounds, which is critical for their practical applications (Okuno & Umezono, 2014).
Chemical Properties Analysis
Exploring the chemical properties of 4-Ethylpyridin-2-amine, such as reactivity, nucleophilicity, and its ability to participate in various chemical reactions, is essential for its application in synthesis and catalysis. The study on solventless synthesis of cyano-2-aminopyridine derivatives illustrates the compound's versatility and potential in contributing to the development of new chemical entities with varied applications (Villemin et al., 2013).
Scientific Research Applications
Application 1: Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Summary of the Application : 4-Ethylpyridin-2-amine is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds have significant biological and therapeutic value, and are pharmacophores for many molecules .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of α-bromoketones and 2-aminopyridine under different conditions. N-(pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free. On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
- Results or Outcomes : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons. The cyclization to form imidazopyridines was promoted by the further bromination, and no base was needed .
Application 2: Synthesis of Pyrimidines
- Summary of the Application : Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application or Experimental Procedures : The synthesis of pyrimidines involves the reaction of 4-Ethylpyridin-2-amine with other compounds under specific conditions .
- Results or Outcomes : Numerous research teams described the anti-inflammatory effects of various synthetic and natural pyrimidines. Their findings suggest that pyrimidines exhibit anti-inflammatory effects by inhibiting vital inflammatory mediators .
Application 3: Schiff Base Metal Complexes
- Summary of the Application : Schiff bases are organic compounds synthesized from the condensation of a primary amine with a carbonyl group. They are regarded as an important class of organic compounds due to their chelating properties and ability to coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms to form stable complexes .
- Methods of Application or Experimental Procedures : The synthesis of Schiff base metal complexes involves the reaction of 4-Ethylpyridin-2-amine with other compounds under specific conditions .
- Results or Outcomes : There has been great interest in Schiff bases and their metal complexes because of their numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .
Application 4: Synthesis of Pyrazolo[4,3-d]pyrimidine Analogs
- Summary of the Application : Pyrazolo[4,3-d]pyrimidines are a class of compounds that have shown potent anti-inflammatory effects. The synthesis of these compounds involves the use of 4-Ethylpyridin-2-amine .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 4-Ethylpyridin-2-amine with other compounds under specific conditions .
- Results or Outcomes : The synthesized pyrazolo[4,3-d]pyrimidine analogs exhibited potent suppressive effects against the expression and activities of certain vital inflammatory mediators .
Application 5: Biogenic Amines in Meat and Meat Products
- Summary of the Application : Biogenic amines (BAs) can be found in a wide range of meat and meat products, where they are important as an index for product stability and quality, but also for their impact on public health .
- Methods of Application or Experimental Procedures : The presence of BAs in meat and meat products is influenced by various factors, including the use of 4-Ethylpyridin-2-amine .
- Results or Outcomes : The review provides an insight into the role of BAs in meat and meat products, and the effect of technological conditions on BAs accumulation or decrease .
Safety And Hazards
4-Ethylpyridin-2-amine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled1011.
Future Directions
The future directions of 4-Ethylpyridin-2-amine are not explicitly mentioned in the search results. However, the field of chemistry continues to evolve, with new technologies and methodologies being developed to enhance our understanding of chemical compounds and their potential applications1213.
Please note that this information is based on the available data and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
4-ethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWHILBZPGQBJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186898 | |
Record name | 4-Ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpyridin-2-amine | |
CAS RN |
33252-32-3 | |
Record name | 4-Ethyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33252-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylpyridin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Ethyl-2-pyridinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WXK5F5SZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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